molecular formula C13H14N2 B1674462 ラニセミン CAS No. 153322-05-5

ラニセミン

カタログ番号: B1674462
CAS番号: 153322-05-5
分子量: 198.26 g/mol
InChIキー: FWUQWDCOOWEXRY-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラニセミン(AZD6765としても知られる)は、低トラッピング型のN-メチル-D-アスパラギン酸(NMDA)受容体拮抗薬です。アストラゼネカによって、重症および治療抵抗性うつ病の治療薬として開発されていました。 ケタミンとは異なり、ラニセミンは同様の迅速な抗うつ効果を示しますが、精神運動性副作用は最小限です .

作用機序

ラニセミンは、シナプス可塑性と記憶機能に関与するNMDA受容体を阻害することで効果を発揮します。これらの受容体を阻害することにより、ラニセミンはグルタミン酸神経伝達を調節し、迅速な抗うつ効果をもたらします。 ラニセミンの分子標的はNMDA受容体サブユニットであり、カルシウムシグナル伝達と神経栄養因子に関連する経路に影響を与えます .

準備方法

ラニセミンの合成は、塩基の存在下で2-ブロモピリジンとフェニルアセトニトリルの反応によって行われ、続いて得られたニトリルを対応するアミンに還元します。

化学反応の分析

ラニセミンは、以下を含むさまざまな化学反応を起こします。

    酸化: ラニセミンは酸化されて対応するN-オキシドを形成することができます。

    還元: 前駆体のニトリル基は、還元されてラニセミンのアミン基を形成することができます。

    置換: 2-ブロモピリジンの臭素原子は、他の求核剤と置換されて異なる誘導体を形成することができます。

これらの反応で使用される一般的な試薬と条件には、脱プロトン化のための水素化ナトリウムなどの塩基と、還元のための水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、ラニセミンのアミン誘導体があります .

科学研究への応用

ラニセミンは、重症うつ病および治療抵抗性うつ病の治療における潜在的な効果について、広く研究されています。 臨床試験では、ケタミンに関連する精神運動性副作用なしに、急速かつ持続的な抗うつ効果を示しました . さらに、ラニセミンは、NMDA受容体拮抗薬が神経可塑性とシナプス機能において果たす役割を理解するために、前臨床研究で使用されてきました .

類似化合物との比較

ラニセミンは、精神運動性副作用のリスクを軽減する低トラッピング性のために、NMDA受容体拮抗薬の中でユニークな存在です。類似の化合物には以下が含まれます。

ラニセミンのユニークな点は、他のNMDA受容体拮抗薬に見られるような重篤な副作用なしに、迅速な抗うつ効果を提供できることです。

特性

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870011
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-05-5
Record name Lanicemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153322-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanicemine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanicemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANICEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanicemine
Reactant of Route 2
Reactant of Route 2
Lanicemine
Reactant of Route 3
Reactant of Route 3
Lanicemine
Reactant of Route 4
Reactant of Route 4
Lanicemine
Reactant of Route 5
Reactant of Route 5
Lanicemine
Reactant of Route 6
Reactant of Route 6
Lanicemine
Customer
Q & A

A: Lanicemine acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , ] Unlike other NMDA antagonists like ketamine, lanicemine exhibits rapid dissociation from the receptor once the channel is closed. [, ] This unique "low-trapping" characteristic is thought to contribute to its sustained antidepressant efficacy with reduced psychotomimetic adverse effects compared to ketamine. [, ] While the precise downstream mechanisms underlying its antidepressant effects remain elusive, studies point towards lanicemine's influence on glutamatergic neurotransmission, potentially promoting synaptic plasticity and enhancing neurotrophic factors like BDNF in brain regions implicated in mood regulation. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of lanicemine, they do not delve into its detailed structural characterization, including spectroscopic data. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic properties, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or review its chemical synthesis literature.

A: Computational approaches, including ligand-protein docking and molecular dynamics simulations, have been employed to investigate the binding affinity and mechanisms of lanicemine and other potential antidepressants targeting human NMDA receptors. [] These simulations allow researchers to predict the binding modes, estimate binding affinities, and identify critical binding-site residues. Such computational studies contribute to a deeper understanding of the structure-activity relationship and guide the development of novel NMDA receptor modulators with improved pharmacological profiles.

A: Lanicemine exhibits favorable pharmacokinetic properties, including a moderate plasma clearance (8.3 L/h) and a half-life of 16 hours, classifying it as a low-clearance compound. [] Following intravenous administration, lanicemine is primarily metabolized in the liver, with its major metabolite being an O-glucuronide conjugate (M1). [] Both the unchanged drug and metabolites are predominantly eliminated through urinary excretion. [] Pharmacodynamically, lanicemine acts as a low-trapping NMDA receptor channel blocker, a characteristic thought to contribute to its sustained antidepressant efficacy and a potentially more favorable side effect profile compared to other NMDA antagonists like ketamine. [, , , , , ]

A: Preclinical studies in rodent models of depression, such as the forced swim test and tail suspension test, have demonstrated the antidepressant-like effects of lanicemine. [, ] These effects are associated with increased expression of synaptic proteins like synapsin I and GluA1, and neurotrophic factors like BDNF. [] Clinical trials have explored lanicemine as an adjunctive treatment for major depressive disorder (MDD) in patients with inadequate response to antidepressants. [, , , ] While three out of four clinical trials demonstrated the antidepressant efficacy of lanicemine, further research is necessary to fully elucidate its clinical utility and long-term effects. [, , ]

ANone: The provided research articles primarily focus on the initial efficacy and pharmacodynamic properties of lanicemine, without delving into the development of resistance or cross-resistance mechanisms. Investigating the potential for treatment resistance with prolonged lanicemine use, especially in comparison to other NMDA receptor antagonists or different classes of antidepressants, requires further research.

A: Research suggests that electroencephalographic (EEG) measures, particularly gamma band power, might serve as potential biomarkers for monitoring the pharmacodynamic effects of NMDA receptor antagonists, including lanicemine. [, ] Further investigation into neuroimaging biomarkers and other potential peripheral biomarkers (e.g., inflammatory markers, neurotrophic factors) could provide valuable insights into individual treatment response and optimize therapeutic strategies.

A: While specific analytical methods are not extensively detailed in the provided research, liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the quantification of lanicemine and its metabolites in biological matrices. [] This technique allows for sensitive and specific measurements of drug concentrations, enabling researchers to assess its pharmacokinetic properties.

A: Lanicemine's development can be traced back to the search for novel antidepressants with rapid and sustained efficacy, driven by the limitations of traditional therapies. The discovery of ketamine's rapid antidepressant effects sparked interest in NMDA receptor antagonists as potential therapeutic targets for treatment-resistant depression. Lanicemine, characterized by its low-trapping properties at the NMDA receptor, emerged as a promising candidate with a potentially improved safety and tolerability profile. [, , ] While clinical trials exploring its efficacy in MDD have yielded mixed results, its unique pharmacodynamic properties continue to fuel research into its therapeutic potential for various neurological and psychiatric disorders.

A: Lanicemine's research and development represent a convergence of expertise from various scientific disciplines, including pharmacology, medicinal chemistry, neuroscience, psychiatry, and clinical pharmacology. [, , ] The integration of knowledge and techniques from these diverse fields is crucial for characterizing lanicemine's mechanism of action, optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models and clinical trials, and ultimately translating scientific findings into potential therapeutic applications. Continuous collaboration and knowledge exchange across these disciplines remain essential for driving further advancements in the field and unlocking the full therapeutic potential of lanicemine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。